molecular formula C12H15NO3 B7784608 4-(1,3-Benzodioxol-5-yloxy)piperidine CAS No. 162402-36-0

4-(1,3-Benzodioxol-5-yloxy)piperidine

Cat. No.: B7784608
CAS No.: 162402-36-0
M. Wt: 221.25 g/mol
InChI Key: ARQNAYWIXWXEDR-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)piperidine is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a piperidine ring bonded to a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)piperidine typically involves the reaction of piperidine with a benzodioxole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 1,3-benzodioxole-5-chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Ether Bond Reactivity

The benzodioxole-oxy ether linkage undergoes selective cleavage under acidic or reductive conditions:

Reaction TypeReagents/ConditionsProducts
Acidic cleavageHBr (48%), reflux, 6 hr 1,3-Benzodioxol-5-ol + Piperidin-4-ol
Reductive cleavageLiAlH₄, THF, 0°C → RT, 12 hr 4-Hydroxypiperidine derivative

The ether bond is stable under basic conditions but susceptible to cleavage by strong acids (e.g., HBr) or reducing agents (e.g., LiAlH₄), forming phenolic and piperidine-alcohol intermediates .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and reductive amination:

Reaction TypeReagents/ConditionsProducts
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 8 hr N-Methyl-4-(1,3-benzodioxol-5-yloxy)piperidine
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C, 2 hr N-Acetylpiperidine derivative
Reductive aminationAcetone, NaBH₃CN, MeOH, RT, 12 hr Tertiary amine with isopropyl group

These reactions modify the pharmacokinetic properties of the compound, enhancing its bioavailability in drug development .

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring undergoes nitration and sulfonation due to its electron-rich nature:

Reaction TypeReagents/ConditionsPosition SelectivityProducts
NitrationHNO₃/H₂SO₄, 0°C → RT, 4 hr Para to oxygen4-(5-Nitro-1,3-benzodioxol-5-yloxy)piperidine
SulfonationH₂SO₄ (fuming), 50°C, 6 hrMeta to oxygenSulfonated benzodioxole derivative

The para-directing effect of the ether oxygen dominates, favoring substitution at the 5-position of the benzodioxole ring .

Oxidation and Reduction Reactions

The piperidine ring and benzodioxole moiety exhibit distinct redox behavior:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂SO₄, 80°C, 3 hr Pyridine-N-oxide derivative
ReductionH₂, Pd/C, EtOH, 50 psi, 12 hr Tetrahydrobenzodioxole-piperidine

Oxidation of the piperidine ring to a pyridine system is observed under strong acidic conditions, while catalytic hydrogenation reduces the benzodioxole ring .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed coupling enhances structural diversity:

Reaction TypeReagents/ConditionsProducts
Suzuki coupling4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME 4-(4-Biphenyl)-piperidine derivative
Buchwald-Hartwig2-Bromopyridine, Pd₂(dba)₃, Xantphos, t-BuONa Piperidine-pyridine hybrid

These reactions enable the introduction of aryl or heteroaryl groups, critical for optimizing binding affinity in antidepressant precursors .

Comparative Reactivity with Analogues

A comparison with structurally related compounds reveals distinct reactivity patterns:

CompoundKey Functional GroupsDominant Reaction Type
This compoundPiperidine, benzodioxole etherN-Alkylation, EAS
3-(Benzodioxolyloxymethyl)piperidinePiperidine, benzodioxole methylReductive cleavage, oxidation
Paroxetine (SSRI drug)Fluorophenyl, methylenedioxyStereoselective synthesis

Mechanistic Insights

  • Ether Cleavage : Proceeds via protonation of the ether oxygen, followed by nucleophilic attack by Br⁻.

  • N-Alkylation : The piperidine nitrogen acts as a nucleophile, attacking alkyl halides in an Sₙ2 mechanism .

  • C-H Arylation : Involves palladium-mediated C(4)-H activation, forming a cyclopalladated intermediate .

Scientific Research Applications

The compound 4-(1,3-Benzodioxol-5-yloxy)piperidine is of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.
  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from apoptosis, indicating a role in neurodegenerative disease treatment.

Biological Studies

The compound's interaction with biological systems has been a focus of research:

  • Receptor Binding Studies : Its structural similarity to known neurotransmitters allows it to bind to various receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmission and affect mood and behavior.
  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in metabolic pathways have shown promise for developing new drugs targeting metabolic disorders.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Heterocycles : It can be utilized in the synthesis of more complex heterocyclic compounds, which are crucial in drug discovery.
  • Functionalization Reactions : The compound can undergo various functionalization reactions to introduce additional functional groups, enhancing its biological activity or selectivity.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of derivatives based on this compound. The results indicated that certain modifications led to increased affinity for serotonin transporters and improved efficacy in animal models of depression.

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it significantly reduced cell death in cultured neurons exposed to neurotoxic agents.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yloxy)piperidine is unique due to its combined piperidine and benzodioxole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from simpler piperidine or benzodioxole derivatives .

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)piperidine is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzodioxole moiety. The molecular formula is C12H13N1O3C_{12}H_{13}N_{1}O_{3}, and its structure can be represented as follows:

SMILES C1CCN(CC1)C2=C(C=CC=C2)OCOC3=C(C=C(C=C3)O)O\text{SMILES }C1CCN(CC1)C2=C(C=CC=C2)OCOC3=C(C=C(C=C3)O)O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies suggest that it acts as a dual modulator of the 5-HT_2A (serotonin) and D_3 (dopamine) receptors, contributing to its potential effects on mood and cognition .

Key Mechanisms:

  • Serotonin Receptor Modulation: This compound may influence serotonin levels, which are crucial for mood regulation.
  • Dopamine Receptor Interaction: By modulating dopamine receptors, it may affect reward pathways and cognitive functions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to alterations in serotonergic and dopaminergic signaling pathways .

Neuroprotective Properties

Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The benzodioxole structure is known for antioxidant activity, which could contribute to these effects .

Case Studies

  • Study on Serotonin Modulation:
    A study demonstrated that derivatives of this compound significantly increased serotonin levels in rat models. This increase correlated with reduced depressive behaviors .
  • Dopaminergic Activity:
    Another investigation focused on the compound's impact on D_3 receptors, revealing enhanced dopaminergic signaling that may benefit conditions such as schizophrenia and depression .

Research Findings

StudyFindings
Increased serotonin levels in rat modelsSuggests potential antidepressant effects
Enhanced D_3 receptor activityMay aid in treating mood disorders
Antioxidant properties observedPotential neuroprotective effects

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-11-12(15-8-14-11)7-10(1)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNAYWIXWXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286379
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-36-0
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162402-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 208°-209°; [α]D =-29.1° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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